

Section 1: Critical Quality Attributes (CQA) & Initial Assessment

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Compound of Interest

Compound Name: Methyl 2-(4-nitrophenyl)-2-oxoacetate
CAS No.: 57699-27-1
Cat. No.: B2504192

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Product Identity:

- Chemical Name: Methyl (4-nitrobenzoyl)formate^{[1][2]}
- Structure:
- Class:
-Keto Ester / Nitroaromatic^{[1][2]}
- Appearance: Typically a pale yellow to yellow crystalline solid. (Note: The nitro group conjugated with the
-dicarbonyl system imparts a distinct yellow color).

Storage & Stability:

- Moisture Sensitivity:

-Keto esters are susceptible to hydrolysis, converting to the corresponding

-keto acid (4-nitrobenzoylformic acid).[1][2] Store under inert gas (Ar/N₂) at -20°C.

- Thermal Sensitivity: Prone to thermal decarbonylation (loss of CO) at high temperatures (>100°C), degrading into methyl 4-nitrobenzoate.[1]

Section 2: Troubleshooting Guides (FAQs)

Tier 1: Rapid Resolution

Q1: My product is a viscous yellow oil that refuses to solidify. Is it impure? A: Likely, yes.[2]

While the pure compound is a solid, trace impurities (particularly the decarbonylated byproduct methyl 4-nitrobenzoate or residual solvents) significantly depress the melting point.

- Immediate Fix: Attempt "trituration." [1] Dissolve the oil in a minimum amount of diethyl ether, add hexanes until cloudy, and scratch the glass vigorously with a spatula while cooling in a dry ice/acetone bath.

Q2: I see two spots on my TLC plate. Which one is my product? A:

- Spot A (Higher

): Likely the decarbonylated impurity (Methyl 4-nitrobenzoate) or unreacted nitrobenzene derivatives.[1]

- Spot B (Lower

): Methyl (4-nitrobenzoyl)formate (Target). The

-keto group increases polarity relative to simple benzoates.[1]

- Spot C (Baseline): 4-Nitrobenzoylformic acid (Hydrolysis product).[1]

- Action: Run a mini-workup on a small aliquot with saturated

. If the baseline spot disappears, it was the acid.

Q3: The color has turned from yellow to dark orange/brown. A: This indicates decomposition, likely via photon-induced radical pathways or base-catalyzed enolization/polymerization.[1][2]

- Fix: Perform a filtration through a short pad of silica gel (eluting with 20% EtOAc/Hexanes) to remove the dark polymeric material.

Tier 2: Deep Dive Troubleshooting

Scenario: The "Oiling Out" Phenomenon during Recrystallization

- The Issue: Upon cooling the hot solvent mixture, the product separates as liquid droplets (oil) rather than crystals.
- The Science: This occurs when the temperature of the solution is above the melting point of the solvated product (or the impurity-depressed melting point), but the limit of solubility has been exceeded.
- The Protocol:
 - Reheat to dissolve the oil.
 - Add a "seed crystal" if available.[1]
 - Crucial Step: Allow the solution to cool extremely slowly (wrap the flask in foil/cotton). Rapid cooling traps impurities and favors the amorphous oil state.

Scenario: Acidic Hydrolysis on Silica

- The Issue: Yield drops after column chromatography; NMR shows carboxylic acid peaks.
- The Science: Commercial silica gel is slightly acidic (pH 4-5).[1]

-Keto esters are electrophilic at the ketone position; acidic moisture on silica catalyzes the hydrolysis of the ester bond.
- The Protocol: Pre-treat your silica column. Flush the column with mobile phase containing 1% Triethylamine () to neutralize acid sites, then flush with neutral solvent before loading your sample.

Section 3: Advanced Purification Protocols

Protocol A: Optimized Recrystallization

Best for removing the "decarbonylated" impurity (Methyl 4-nitrobenzoate).[1]

Solvent System: Methanol (MeOH) or Ethyl Acetate/Hexanes (1:4).[1] Note: Methanol is preferred if the impurity profile allows, as

-keto esters crystallize well from alcohols.[1][2] However, avoid prolonged boiling in MeOH to prevent transesterification.[2]

- Dissolution: Place crude solid in an Erlenmeyer flask. Add MeOH dropwise at near-reflux temperature (C) until just dissolved.
- Hot Filtration: If insoluble particles remain, filter rapidly through a pre-warmed glass frit.
- Nucleation: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours.
- Deep Cooling: Place at C overnight.
- Collection: Filter crystals and wash with ice-cold Hexanes (not MeOH, to avoid redissolving).
- Drying: Vacuum dry at C. (High heat risks decarbonylation).[1]

Protocol B: Flash Column Chromatography

Best for separating hydrolysis products (acids) and non-polar starting materials.

Stationary Phase: Silica Gel 60 (230-400 mesh).[1] Mobile Phase: Gradient: 5%

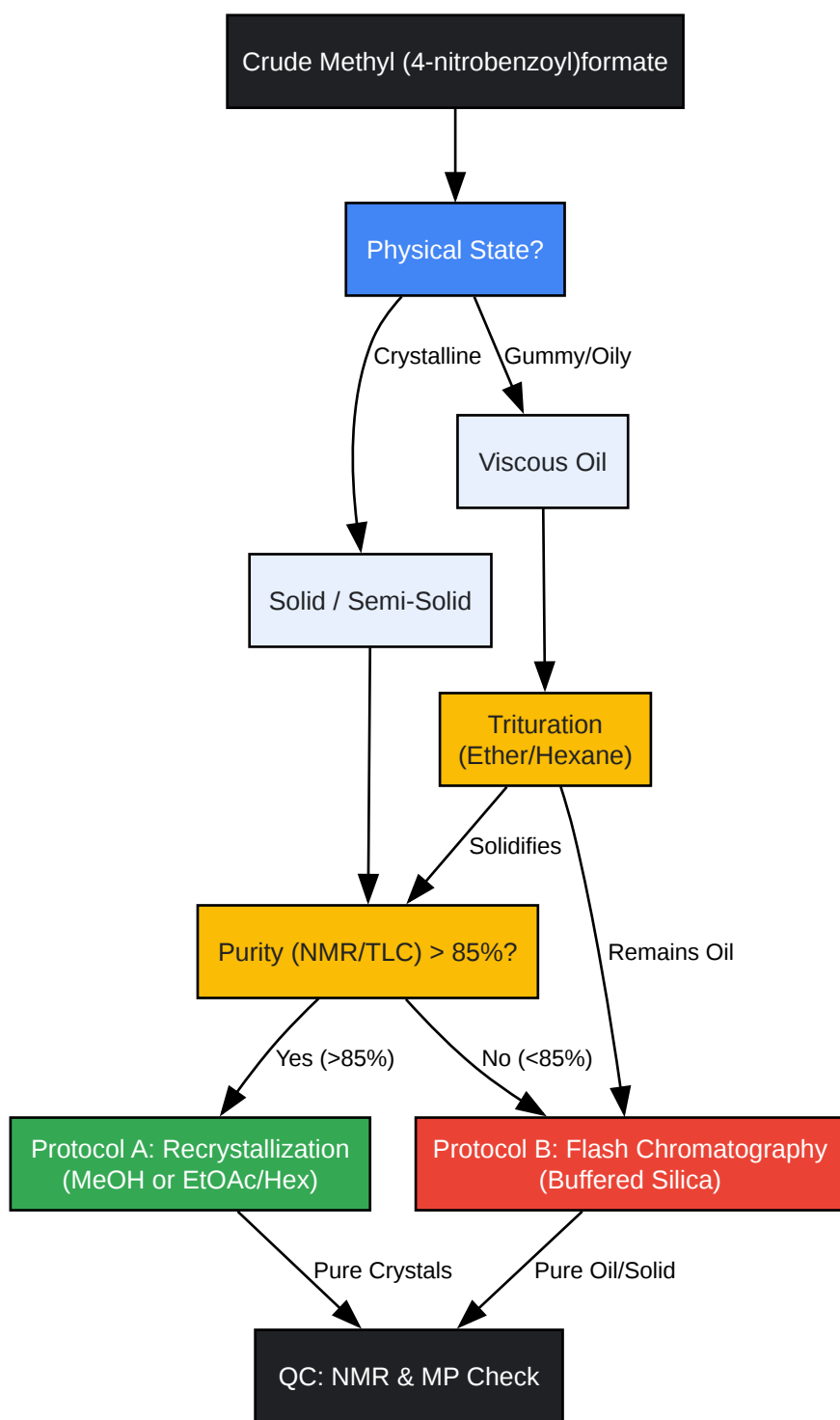
30% EtOAc in Hexanes.[1]

- Load: Dissolve crude in minimum DCM. Load onto the column.[3]

- Elution:
 - Fraction 1 (0-10% EtOAc): Non-polar impurities (Nitrobenzene, Methyl 4-nitrobenzoate).[1]
[2]
 - Fraction 2 (15-25% EtOAc):Methyl (4-nitrobenzoyl)formate (Target).[1] Collect these.
 - Fraction 3 (>40% EtOAc): 4-Nitrobenzoylformic acid (impurities).[1]
- QC: Check fractions by TLC. Pool pure fractions and evaporate at
C bath temperature.[1]

Section 4: Decision Logic & Visualization

Purification Strategy Decision Tree



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Caption: Decision matrix for selecting the optimal purification route based on physical state and initial purity estimation.

Section 5: Reference Data

Table 1: Impurity Profile & Retention Behavior

Impurity	Origin	Relative Polarity (TLC)	Removal Method
Methyl 4-nitrobenzoate	Decarbonylation (Thermal)	High (Target)	Recrystallization (remains in mother liquor)
4-Nitrobenzoylformic acid	Hydrolysis (Moisture)	Low (Baseline/Streaking)	Wash or Column
Nitrobenzene	Starting Material	Very High	High Vacuum / Sublimation

References

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